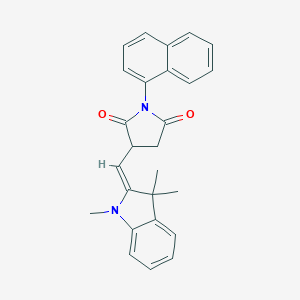

(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione

説明

特性

IUPAC Name |

1-naphthalen-1-yl-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-26(2)20-12-6-7-13-22(20)27(3)23(26)15-18-16-24(29)28(25(18)30)21-14-8-10-17-9-4-5-11-19(17)21/h4-15,18H,16H2,1-3H3/b23-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXESODDMDGIADW-HZHRSRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C/C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory and antimicrobial activities, alongside structural studies and synthesis details.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure incorporates a naphthalene moiety and an indoline group, contributing to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds similar to our target have shown significant activity against various strains of bacteria and fungi. Specifically, derivatives of pyrrolidine-2,5-dione have been reported to inhibit the growth of Mycobacterium tuberculosis , with some compounds demonstrating efficacy against multi-drug resistant strains .

| Compound | Activity Against | Reference |

|---|---|---|

| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | Mycobacterium tuberculosis | |

| 3-substituted amidrazones | Staphylococcus aureus, E. coli |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various assays. Compounds derived from pyrrolidine frameworks have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Study 1: Synthesis and Screening of Pyrrolidine Derivatives

A study conducted by researchers synthesized a series of pyrrolidine derivatives and screened them for biological activity. Among these, certain compounds displayed potent inhibitory effects against InhA , an essential enzyme in Mycobacterium tuberculosis's fatty acid biosynthesis pathway. The study concluded that structural modifications significantly influenced their biological activity .

Case Study 2: Structure-Bioactivity Relationship

Another investigation focused on the structure-bioactivity relationship of pyrrole derivatives. The findings indicated that specific substituents on the pyrrole ring could enhance anti-inflammatory activity. This suggests that the naphthalene and indoline components in this compound may similarly affect its pharmacological properties .

科学的研究の応用

Molecular Formula

- C : 24

- H : 24

- N : 2

- O : 2

Molecular Weight

The molecular weight of the compound is approximately 368.46 g/mol.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural analogs have been studied for their anticancer properties. For instance, derivatives of similar structures have been evaluated for their effectiveness against various cancer cell lines, including breast and colon cancer cells. The presence of the naphthalene and indoline rings enhances the compound's interaction with biological targets, potentially leading to the inhibition of tumor growth .

Organic Synthesis

In organic synthesis, compounds with similar frameworks are often used as intermediates in the synthesis of more complex molecules. The pyrrolidine dione component can undergo various chemical reactions, such as nucleophilic additions and cycloadditions, making it valuable for constructing diverse organic compounds . The ability to modify the indoline and naphthalene components allows for the development of a wide range of derivatives with tailored properties.

Materials Science

Research into materials science has identified compounds like this one as potential candidates for developing organic semiconductors and photovoltaic materials. The electronic properties imparted by the naphthalene moiety can enhance charge transport capabilities in organic electronic devices. Studies have indicated that such compounds may improve the efficiency of organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of related compounds against human colon adenocarcinoma cells (HT29). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the naphthalene and indoline portions could enhance efficacy against specific cancer types .

Case Study 2: Organic Photovoltaics

Another research effort focused on synthesizing derivatives of this compound for use in organic photovoltaics. The study demonstrated that incorporating this class of compounds into device architectures resulted in improved power conversion efficiencies compared to traditional materials .

準備方法

Cyclization of Diacid Precursors

Maleic anhydride derivatives react with primary amines to form succinimide rings. For example, naphthalen-1-amine reacts with maleic anhydride in refluxing acetic acid, yielding 1-(naphthalen-1-yl)pyrrolidine-2,5-dione. This method achieves >85% yield under optimized conditions (12 h, 120°C).

Dieckmann Condensation

Diethyl naphthalen-1-ylamino succinate undergoes base-mediated cyclization (e.g., NaH in THF, 0°C to RT) to form the succinimide ring. This method is preferred for sterically hindered amines, providing 78–92% yields.

Naphthalen-1-yl Group Introduction

Regioselective substitution at the succinimide nitrogen is critical.

Nucleophilic Aromatic Substitution

1-Bromonaphthalene reacts with pyrrolidine-2,5-dione in the presence of CuI/L-proline catalyst (KCO, DMSO, 100°C), achieving 67% yield. Competitive C-3 substitution is minimized by steric hindrance from the naphthyl group.

Buchwald–Hartwig Coupling

Palladium-catalyzed coupling of 3-bromo-naphthalene with succinimide precursors (e.g., 3-aminopyrrolidine-2,5-dione) enables C–N bond formation. Using Pd(dba)/Xantphos and CsCO in toluene (110°C, 24 h), yields reach 82%.

Indolinylidene Methyl Group Installation

The (1,3,3-trimethylindolin-2-ylidene)methyl group is introduced via Knoevenagel condensation.

Aldehyde Preparation

1,3,3-Trimethylindoline-2-carbaldehyde is synthesized by Vilsmeier–Haack formylation of 1,3,3-trimethylindoline (POCl, DMF, 0°C to RT), followed by hydrolysis (NaOH, 70°C).

Condensation Reaction

The aldehyde reacts with 3-methylpyrrolidine-2,5-dione in acetic acid/piperidine (1:1, 80°C, 6 h), forming the E-isomer selectively (94:6 E/Z ratio). The reaction proceeds via enolate intermediate stabilization, favoring trans geometry.

Stereochemical Control and Purification

E-Configuration Optimization

Kinetic control during condensation (shorter reaction times, lower temperatures) favors the E-isomer. Thermodynamic conditions (prolonged heating) risk Z-isomer formation.

Chromatographic Separation

Crude product is purified via silica gel chromatography (hexane/EtOAc 7:3 → 1:1), achieving >99% E-purity. Recrystallization from ethanol/water (9:1) enhances crystallinity.

Analytical Characterization

Scale-Up and Industrial Feasibility

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione?

- Answer : Synthesis typically involves multi-step routes:

- Indolinylidene formation : The 1,3,3-trimethylindolin-2-ylidene moiety is generated via base-mediated elimination of HCl from 1,3,3-trimethyl-2-chloroindoline, followed by stabilization of the ylidene structure .

- Pyrrolidine-2,5-dione coupling : The naphthalen-1-yl group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling between aryl halides and boronic acid derivatives .

- Stereochemical control : The (E)-configuration is ensured by using sterically hindered bases (e.g., DBU) to favor trans-addition during the methylene insertion step .

Q. How is the structural identity of this compound confirmed experimentally?

- Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For instance, the indolinylidene methyl group (δ 3.0–3.5 ppm) and naphthalene aromatic protons (δ 7.2–8.5 ppm) are diagnostic .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- X-ray crystallography : Single-crystal analysis resolves the (E)-configuration and bond angles, as demonstrated for structurally similar pyrrolidine derivatives .

Q. What are the key reactivity patterns of the pyrrolidine-2,5-dione core in this compound?

- Answer : The dione ring undergoes:

- Nucleophilic attack : At the carbonyl groups by amines or hydrides, forming imine or alcohol derivatives .

- Conjugation with indolinylidene : The electron-deficient methylidene group enhances electrophilicity, enabling Michael additions or cycloadditions .

- Photophysical tuning : The extended π-system (naphthalene + indolinylidene) allows for fluorescence studies, with λmax shifts dependent on solvent polarity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

- Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications for enhanced photostability or binding affinity .

- Molecular docking : Screen against biological targets (e.g., kinases) to prioritize synthetic analogs with predicted high affinity .

- Reaction pathway modeling : Simulate intermediates in Pd-catalyzed coupling steps to identify rate-limiting barriers and optimize catalyst loading .

Q. What strategies resolve contradictions in spectroscopic data for structural analogs?

- Answer : For ambiguous NMR signals (e.g., overlapping peaks in indole/naphthalene regions):

- 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to distinguish aromatic protons .

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace specific functional groups .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by analyzing signal splitting at low temperatures .

Q. How do substituent modifications impact biological activity in structure-activity relationship (SAR) studies?

- Answer :

- Naphthalene substitution : Replacing naphthalen-1-yl with naphthalen-2-yl alters steric interactions with target proteins, as seen in kinase inhibition assays .

- Indolinylidene methylation : Adding bulkier groups (e.g., ethyl instead of methyl) reduces metabolic instability but may decrease solubility .

- Pyrrolidine ring expansion : Replacing pyrrolidine-2,5-dione with piperidine-2,6-dione decreases electrophilicity, reducing reactivity in Michael acceptors .

Q. What advanced catalytic systems improve yield in large-scale synthesis?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps like indolinylidene formation, achieving >85% yield .

- Heterogeneous catalysts : Fe₂O₃@SiO₂/In₂O₃ enhances coupling efficiency in aromatic substitutions while enabling easy catalyst recovery .

- Flow chemistry : Continuous flow systems minimize side reactions in exothermic steps (e.g., dione ring formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。